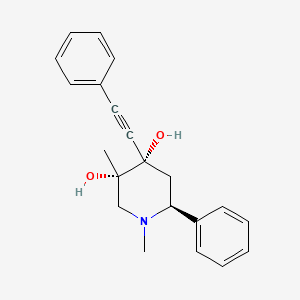
trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol: is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methyl, phenylethynyl, and phenyl groups attached to a piperidinediol core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol typically involves multi-step organic synthesis. One common approach is the reduction of 1,3-dimethyl-4-piperidone under specific conditions to obtain the desired piperidinediol. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LAH) and solvents like ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions: trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine: In biology and medicine, this compound may be studied for its potential pharmacological properties. Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent.
Industry: In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
cis-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol: This isomer differs in the spatial arrangement of its functional groups, leading to different chemical and biological properties.
1,3-Dimethyl-4-piperidone: A precursor in the synthesis of the target compound, with different reactivity and applications.
Uniqueness: trans-1,3-Dimethyl-4-(phenylethynyl)-6-phenyl-3,4-piperidinediol is unique due to its specific stereochemistry and the presence of multiple functional groups
Properties
CAS No. |
120729-75-1 |
|---|---|
Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(3S,4S,6S)-1,3-dimethyl-6-phenyl-4-(2-phenylethynyl)piperidine-3,4-diol |
InChI |
InChI=1S/C21H23NO2/c1-20(23)16-22(2)19(18-11-7-4-8-12-18)15-21(20,24)14-13-17-9-5-3-6-10-17/h3-12,19,23-24H,15-16H2,1-2H3/t19-,20-,21+/m0/s1 |
InChI Key |
YILNCKODXJTICZ-PCCBWWKXSA-N |
Isomeric SMILES |
C[C@@]1(CN([C@@H](C[C@@]1(C#CC2=CC=CC=C2)O)C3=CC=CC=C3)C)O |
Canonical SMILES |
CC1(CN(C(CC1(C#CC2=CC=CC=C2)O)C3=CC=CC=C3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















